N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of naphthalene rings and a hydroxyl group, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and an appropriate amine derivative. The reaction is usually carried out in an ethanol solution under reflux conditions at elevated temperatures (around 70°C) for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl and imine sites
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. The compound can chelate metal ions through its hydroxyl and imine groups, forming stable complexes. These metal complexes can then interact with biological molecules, such as enzymes and DNA, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide is unique due to its specific structural arrangement, which allows for versatile reactivity and the formation of stable metal complexes. This makes it particularly valuable in coordination chemistry and potential drug development .
Properties
CAS No. |
330858-66-7 |
---|---|
Molecular Formula |
C23H17N3O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C23H17N3O3/c27-21-13-12-16-7-1-3-9-17(16)19(21)14-24-26-23(29)22(28)25-20-11-5-8-15-6-2-4-10-18(15)20/h1-14,27H,(H,25,28)(H,26,29)/b24-14+ |
InChI Key |
LUKWMAHZXIJWKV-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.